molecular formula C18H23N3O3 B2974343 N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide CAS No. 922983-82-2

N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B2974343
CAS No.: 922983-82-2
M. Wt: 329.4
InChI Key: BFBMJIGVQBNCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core, a bicyclic structure combining a piperidine ring fused with a dioxolane ring. The carboxamide group at the 8-position is linked to a 1-ethyl-1H-indol-3-yl substituent, which confers unique physicochemical and pharmacological properties. The spirocyclic framework is notable for enhancing metabolic stability and modulating solubility, while the indole moiety may influence receptor binding and bioavailability .

Properties

IUPAC Name

N-(1-ethylindol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-2-20-13-15(14-5-3-4-6-16(14)20)19-17(22)21-9-7-18(8-10-21)23-11-12-24-18/h3-6,13H,2,7-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBMJIGVQBNCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from commercially available precursors. The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The spirocyclic structure is often introduced through a spirocyclization reaction, which can be facilitated by various catalysts and reaction conditions .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carboxamide group can produce primary or secondary amines .

Scientific Research Applications

N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Structural Similarities and Variations

The following compounds share the 1,4-dioxa-8-azaspiro[4.5]decane core but differ in substituents, leading to distinct pharmacological profiles:

Compound Name Structural Features Pharmacological Targets Key Properties
Target Compound : N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide 1-Ethylindole carboxamide substituent Likely kinase or enzyme targets (e.g., JNK) High lipophilicity due to indole; metabolic stability from spiro core
N-Benzoyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide (534560-39-9) Benzoyl substituent Not explicitly stated; potential protease or receptor modulation Density: 1.31 g/cm³; pKa: 11.94
5-Bromo-N-(3-methyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)furan-2-carboxamide Bromo-furan and methylphenyl groups JNK1/JNK3 inhibition Enhanced binding affinity via halogen interactions
4-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}benzaldehyde Benzaldehyde substituent Aldehyde dehydrogenase (ALDH) inhibition Polar aldehyde group may reduce membrane permeability
8-(6-Azetidin-1-ylpyridin-3-yl)-1,4-dioxaspiro[4.5]decan-8-ol (708273-65-8) Pyridine-azetidine substituent Unspecified; possible CNS targets Hydroxyl group increases solubility

Pharmacological and Physicochemical Insights

  • Target vs. N-Benzoyl Analog: The indole group in the target compound likely enhances blood-brain barrier penetration compared to the benzoyl analog’s planar aromatic ring.
  • Target vs. JNK Inhibitor (5-Bromo-furan) : The bromo-furan analog’s halogenation improves kinase binding affinity, but the target compound’s ethylindole may offer better metabolic stability due to reduced oxidative susceptibility .
  • Target vs. ALDH Inhibitor (Benzaldehyde) : The benzaldehyde derivative’s polar group limits lipophilicity, making it less suitable for CNS applications compared to the target compound’s indole .

Key Research Findings

  • Quinoline-Based Analogs: Compound 11b (4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylic acid) showed potent ALDH1A1 inhibition (IC50 = 12 nM), highlighting the spiro core’s role in enzyme interaction .
  • JNK Inhibitors : Bromo-furan derivatives demonstrated sub-micromolar activity against JNK1/JNK3, with the spiro structure contributing to conformational restraint and target engagement .

Biological Activity

N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a ligand for sigma receptors. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

1. Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC17H20N2O3
Molecular Weight300.36 g/mol
CAS Number177-11-7

The structure features an indole moiety linked to a spiro compound, which contributes to its biological properties.

2.1 Sigma Receptor Affinity

Research has demonstrated that derivatives of the compound exhibit significant affinity for sigma receptors, particularly σ1 receptors. For instance, one study reported a derivative with a binding affinity (K(i)) of 5.4 ± 0.4 nM for σ1 receptors, indicating potent interaction and selectivity over σ2 receptors and other targets such as the vesicular acetylcholine transporter . This specificity suggests potential applications in cancer imaging and treatment.

2.2 Tumor Imaging

The use of radiolabeled derivatives of N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane in positron emission tomography (PET) imaging has shown promising results. In vivo studies using mouse tumor xenograft models indicated high accumulation in human carcinoma and melanoma tissues, supporting the compound's utility in tumor imaging applications . The accumulation was significantly reduced when treated with haloperidol, a known σ1 receptor antagonist, confirming the receptor's role in mediating this effect.

3. Synthesis and Derivatives

The synthesis of N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane derivatives has been achieved through various methods, including copper-catalyzed reactions that allow for the introduction of functional groups while maintaining structural integrity . These synthetic routes are essential for developing analogs with enhanced biological activity or altered pharmacokinetic properties.

4.1 Efficacy in Cancer Models

In a study involving tumor xenograft models, the efficacy of a specific radiotracer derived from this compound was evaluated. The results indicated that the tracer could effectively localize tumors with high specificity and sensitivity, making it a candidate for further clinical development in oncology diagnostics .

4.2 Comparison with Other Ligands

When compared to other known σ1 receptor ligands, N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane demonstrated superior selectivity and lower lipophilicity, which are advantageous traits for drug development aimed at minimizing off-target effects while maximizing therapeutic efficacy .

Q & A

Basic: What are the recommended synthetic routes for N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, and how can reaction yields be optimized?

Methodological Answer:
Synthesis typically involves coupling the 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide core with functionalized indole derivatives. A general procedure (e.g., amide bond formation via carbodiimide coupling) can be adapted from similar spiro compounds, such as the synthesis of N-(3-(1H-imidazol-1-yl)propyl)-1,4-dioxaspiro[4.5]decan-8-amine, which achieved 82% yield using carbodiimide-mediated coupling . Optimization may include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) for improved solubility.
  • Temperature control : Room temperature or mild heating (40–60°C) to prevent decomposition.
  • Purification : Column chromatography or recrystallization, guided by HPLC purity data from analogous impurities in spiro-decane derivatives .

Advanced: How can computational modeling predict the pharmacological activity of this compound, and what validation methods are recommended?

Methodological Answer:
Molecular docking and QSAR modeling can predict interactions with biological targets (e.g., CNS receptors due to the spiro-azaspirodecane scaffold). Steps include:

  • Target selection : Prioritize receptors with structural homology to those studied in 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, which showed affinity for serotonin and dopamine receptors .
  • Software tools : Use Schrödinger Suite or AutoDock Vina for docking simulations, validated by MD simulations to assess binding stability.
  • Experimental validation : Compare predictions with in vitro assays (e.g., radioligand binding assays) to resolve discrepancies between computational and empirical data .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve spirocyclic conformation, as demonstrated for 6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diaza-spiro[4.4]non-2-ene-7,9-dione (R factor = 0.040) .
  • NMR spectroscopy : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to confirm the indole and spiro-decane connectivity.
  • HPLC-MS : Monitor purity (>98%) and detect impurities using methods validated for related azaspiro compounds (e.g., EP impurity profiling protocols) .

Advanced: How should researchers design experiments to resolve contradictions in bioactivity data across similar compounds?

Methodological Answer:
Contradictions may arise from differences in stereochemistry or impurity profiles. A systematic approach includes:

  • Comparative impurity analysis : Use HPLC to quantify impurities (e.g., 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione or dimeric byproducts) that may antagonize bioactivity .
  • Enantiomer separation : Employ chiral chromatography or asymmetric synthesis to isolate stereoisomers, as spiro compounds often exhibit stereospecific activity .
  • Dose-response studies : Test purified batches at varying concentrations to establish structure-activity relationships (SAR) and identify non-linear effects .

Basic: What are the key stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., spiro-decane derivatives may degrade above 150°C).
  • Light sensitivity : Store in amber vials if the indole moiety is prone to photodegradation, as observed in N-(1-ethyl-1H-indol-3-yl) analogs .
  • Humidity control : Use desiccants to prevent hydrolysis of the 1,4-dioxaspiro ring, which can form ketone derivatives .

Advanced: How can AI-driven platforms optimize reaction conditions for scaling up synthesis?

Methodological Answer:

  • Data-driven parameter tuning : Train models on reaction datasets (e.g., yields, solvents, catalysts) from analogous spiro compounds like Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate .
  • Automated feedback loops : Implement platforms like COMSOL Multiphysics to simulate heat/mass transfer and predict optimal stirring rates or temperature gradients .
  • Validation : Cross-check AI predictions with small-scale experiments (1–5 mmol) before pilot-scale trials .

Basic: What impurity profiling strategies are recommended for quality control?

Methodological Answer:

  • EP-compliant HPLC methods : Adapt gradient elution protocols from 8-azaspiro[4.5]decane-7,9-dione impurity standards (e.g., MM0464.08–MM0464.16) .
  • MS/MS detection : Identify trace impurities (<0.1%) using high-resolution mass spectrometry, focusing on halogenated byproducts (e.g., 8-(4-bromobutyl) derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.